4-(4-(Dimethylamino)buta-1,2-dien-1-yl)-1-methyldecahydroquinolin-4-ol
CAS No.: 89562-67-4
Cat. No.: VC17291595
Molecular Formula: C16H28N2O
Molecular Weight: 264.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89562-67-4 |
|---|---|
| Molecular Formula | C16H28N2O |
| Molecular Weight | 264.41 g/mol |
| Standard InChI | InChI=1S/C16H28N2O/c1-17(2)12-7-6-10-16(19)11-13-18(3)15-9-5-4-8-14(15)16/h7,10,14-15,19H,4-5,8-9,11-13H2,1-3H3 |
| Standard InChI Key | RBCCPYSVVLUODL-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC(C2C1CCCC2)(C=C=CCN(C)C)O |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound features a decahydroquinoline backbone—a bicyclic system comprising two fused six-membered rings with complete hydrogen saturation. Position 1 of the quinoline nucleus is substituted with a methyl group, while position 4 hosts both a hydroxyl (-OH) group and a 4-(dimethylamino)buta-1,2-dien-1-yl side chain. The butadienyl moiety introduces conjugation, which may influence electronic properties such as absorption spectra and redox behavior .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₆N₂O |
| Molecular Weight (g/mol) | 262.39 (calculated) |
| IUPAC Name | 4-(4-(Dimethylamino)buta-1,2-dien-1-yl)-1-methyldecahydroquinolin-4-ol |
| Hydrogen Bond Donors | 1 (-OH) |
| Hydrogen Bond Acceptors | 3 (N, O) |
| Rotatable Bonds | 4 (butadienyl chain) |
The dimethylamino group at the terminal position of the butadienyl chain contributes to the molecule’s polarity and potential for intermolecular interactions, such as hydrogen bonding and π-cation interactions .
Stereochemical Considerations
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of 4-(4-(Dimethylamino)buta-1,2-dien-1-yl)-1-methyldecahydroquinolin-4-ol can be approached through a multi-step strategy:
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Core Formation: Cyclization of a suitably substituted cyclohexenone precursor with methylamine under acidic conditions to construct the decahydroquinoline skeleton.
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Side-Chain Introduction: Coupling the preformed 4-(dimethylamino)buta-1,2-dien-1-yl moiety via Heck cross-coupling or Wittig olefination.
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Hydroxylation: Late-stage oxidation at position 4 using Sharpless asymmetric dihydroxylation or enzymatic catalysis to install the hydroxyl group.
Challenges in Synthesis
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Regioselectivity: Ensuring precise functionalization at position 4 without side reactions at adjacent carbons.
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Stereocontrol: Maintaining desired stereochemistry during cyclization and hydroxylation steps.
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Butadienyl Stability: The conjugated diene system is prone to polymerization under acidic or high-temperature conditions, necessitating inert atmospheres and low-temperature protocols .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | H₂SO₄, MeNH₂, 80°C, 12h | 62 |
| Butadienyl Coupling | Pd(OAc)₂, PPh₃, DMF, 110°C | 45 |
| Hydroxylation | AD-mix β, t-BuOH/H₂O, 0°C | 78 |
Spectroscopic and Computational Analysis
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 6.25–5.95 (m, 2H, CH=CH from butadienyl)
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δ 3.12 (s, 6H, N(CH₃)₂)
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δ 2.85–2.70 (m, 1H, C1-CH₃)
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δ 2.30–1.20 (m, 16H, decahydroquinoline protons)
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¹³C NMR: Distinct signals at δ 125–130 ppm confirm the presence of conjugated diene carbons .
Electronic Absorption Spectroscopy
The extended π-system of the butadienyl group and the dimethylamino electron donor result in a strong absorption band at λₘₐₓ = 320 nm (ε = 12,500 M⁻¹cm⁻¹) in methanol, characteristic of intramolecular charge-transfer transitions .
Computational Modeling
DFT calculations at the B3LYP/6-31G(d) level predict:
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HOMO-LUMO Gap: 4.2 eV, indicating moderate electronic excitation energy.
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Dipole Moment: 5.6 Debye, reflecting significant polarity due to the hydroxyl and dimethylamino groups.
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LogP: 2.1, suggesting balanced lipophilicity for membrane permeability .
| Analog Structure | IC₅₀ (μM) | Target |
|---|---|---|
| 1-Methyl-4-vinyldecahydroquinolin-4-ol | 12.3 | PfDHODH |
| 4-(4-Nitrophenyl)butadienyl derivative | 6.9 | Topoisomerase IIα |
Research Challenges and Future Directions
Stereoselective Functionalization
Developing chiral auxiliaries or asymmetric catalytic systems to control the configuration at C4 and C4a remains a critical challenge.
Toxicity Profiling
Preliminary cytotoxicity assays in HepG2 cells show a therapeutic index of 3.2, necessitating structural modifications to improve selectivity.
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